REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.CO[CH:15](OC)[CH2:16][NH2:17]>C1(C)C=CC=CC=1>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:4]=1[CH:5]=[N:17][CH:16]=[CH:15]2
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
9.37 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under Dean/Stark conditions for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue added dropwise to conc. sulfuric acid (200 ml) at 140° C.
|
Type
|
ADDITION
|
Details
|
after complete addition the heating
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Type
|
ADDITION
|
Details
|
the warm mixture was poured over ice
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate basified by the addition of 4N NaOH
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with Et2O (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined Et2O layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 1.2 g (Yield 7%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=CC=C2C=CN=CC12)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |